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Summary of Treatment-Emergent Adverse Events

The data from the integrated safety analysis provides a detailed overview of the adverse event profile. The

median treatment duration was 5.9 months, with 28.8% of patients receiving umbralisib for 12 months or

longer [1] [2].

Table 1: Overview of Treatment-Emergent Adverse Events

Category of Adverse
Event

Frequency
(n=371)

Most Common Manifestations (215%)

Any-Grade TEAEs

Grade =3 TEAEs

Serious TEAEs

366 patients
(98.7%) [1]

189 patients

(50.9%) [1]

95 patients
(25.6%) [1]

Diarrhea (52.3%), Nausea (41.5%), Fatigue (31.8%),
Increased Creatinine (79%), ALT/AST Increase (32-33%),
Neutropenia (33%%*) [1] [3] [4]

Neutropenia (11.3%), Diarrhea (7.3%), ALT/AST Increase
(5.7%) [1]

Pneumonia (7.8%), Sepsis, Urinary Tract Infection [1] [3]
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Most Common Manifestations (215%)

Category of Adverse Frequency
Event (n=371)
AEs Leading to 51 patients -

Discontinuation (13.7%) [1]

\Note: The frequency of laboratory abnormalities like increased creatinine, ALT/AST, and neutropenia comes

from a separate analysis of 221 patients presented in the official safety information [3] [4].*

Table 2: Adverse Events of Special Interest

Event of Special

Frequency (n=371
Interest 9 y( )

Management Recommendations

Noninfectious
Colitis

9 patients (2.4%) [1]
Pneumonitis

4 patients (1.1%) [1]

Grade 3/4 ALT/AST
elevation: 5.7% [1]

Hepatotoxicity

Serious infections: 25.6%
(any serious TEAE); Grade
>3: 10% [3]

Severe Infections

Severe Cutaneous
Reactions

Grade 3: 2% [3]

Withhold dose for severe symptoms; discontinue
for recurrent or life-threatening cases [3].

Not specified in search results, but generally
requires dose interruption and corticosteroids.

Monitor liver function at baseline and during
treatment. Dose interruption and reduction may
be necessary [5] [3].

Prophylaxis for PJP and consideration of antiviral
prophylaxis for CMV is recommended [3].

Monitor for reactions. Withhold dose for severe
(Grade 3) reactions until resolution [3].

Experimental Methodology of the Integrated Analysis

The safety profile was established through a pooled analysis of adult patients (>18 years) from four open-

label, phase 1 and 2 clinical trials [1] [6]. The following describes the core methodology.
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Patient Population:

¢ Inclusion: Patients with relapsed/refractory non-Hodgkin lymphoma (NHL) or chronic lymphocytic
leukemia (CLL) who had received at least one prior line of therapy [1] [2].

e Dosage: All patients in the safety population received umbralisib monotherapy at the recommended
phase 2 dose of 800 mg or higher once daily [1].

o Key Exclusion Criteria: Major surgery or chemotherapy within 21 days; evidence of active hepatitis
B or C or known HIV infection; and recent autologous or allogeneic stem cell transplant [2].

Study Design and Procedures: The workflow below summarizes the experimental design of the integrated

safety analysis.
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Data Collection and Analysis:

o Safety Assessments: Toxicity was assessed using the Common Terminology Criteria for Adverse
Events (CTCAE) v4.03 [7]. Patients were monitored for AEs, serious AEs (SAEs), and AEs leading to

dose modification or discontinuation.
e Hepatic Monitoring: Liver function tests (ALT, AST) were monitored, and recommendations included

holding the dose for elevations >5 times the upper limit of normal (ULN) and discontinuing for
elevations >20x ULN or if jaundice occurred [5].

o Statistical Analysis: The analysis was primarily descriptive, summarizing the incidence and severity
of TEAESs for the overall population and by NHL subtype [1] [6].

Mechanism of Action and Safety Differentiation

Umbralisib is a novel, oral dual inhibitor of phesphoinositide 3-kinase-delta (PI3K8) and casein kinase-
lepsilon (CK1eg) [1]. Its safety profile is thought to be differentiated from earlier PI3K¢ inhibitors for two

key reasons:
¢ High Selectivity: It has over 1500-fold greater selectivity for the PI3Kd isoform over PI3Ka and
PI3K[, and about 225-fold greater selectivity over PI3Ky, potentially minimizing off-target effects [6].

¢ Dual Inhibition: The unique additional inhibition of CK1g, a regulator of oncoprotein translation, may
modulate regulatory T-cell activity and reduce immune-mediated toxicities [7] [6].

The diagram below illustrates the proposed mechanistic basis for its action and safety profile.
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Important Safety and Regulatory Context

e Boxed Warning and Withdrawal: While the integrated analysis reported a manageable safety
profile, umbralisib subsequently received a FDA Black Box Warning due to increased risk of
serious infections, diarrhea or colitis, hepatotoxicity, and severe cutaneous reactions [4]. In June
2022, the FDA approval was withdrawn due to data from a trial showing an excess mortality risk
with its use [5]. This underscores the critical importance of risk-benefit assessment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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